molecular formula C8H4ClF B2632766 1-Chloro-3-ethynyl-5-fluorobenzene CAS No. 1233506-04-1

1-Chloro-3-ethynyl-5-fluorobenzene

Cat. No.: B2632766
CAS No.: 1233506-04-1
M. Wt: 154.57
InChI Key: CHJJZDFNDPTXAY-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-fluorobenzene (CAS: 1233506-04-1) is a substituted benzene derivative with a chlorine atom at position 1, an ethynyl (-C≡CH) group at position 3, and a fluorine atom at position 5. Its molecular formula is C₈H₄ClF, with a molar mass of 154.57 g/mol. The ethynyl group confers high reactivity, making the compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a building block for synthesizing conjugated polymers or pharmaceutical intermediates .

Properties

IUPAC Name

1-chloro-3-ethynyl-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJZDFNDPTXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233506-04-1
Record name 1-chloro-3-ethynyl-5-fluorobenzene
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Chemical Reactions Analysis

1-Chloro-3-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-3-ethynyl-5-fluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s unique substitution pattern allows it to participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural or functional similarities with 1-chloro-3-ethynyl-5-fluorobenzene, differing in substituent groups, positions, or electronic properties.

Substituent Group Variations

1-Chloro-3-ethenyl-5-fluorobenzene (CAS: 1602840-78-7)
  • Molecular Formula : C₈H₆ClF
  • Molar Mass : 156.58 g/mol
  • Key Differences: Ethenyl (-CH=CH₂) replaces ethynyl, reducing sp-hybridization and reactivity. Higher hydrogen content increases molar mass slightly (156.58 vs. 154.57 g/mol).
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS: 886497-11-6)
  • Molecular Formula : C₉H₆ClF₃O
  • Molar Mass : 222.45 g/mol
  • Key Differences :
    • Trifluoromethyl (-CF₃) and ketone (-COCH₃) groups introduce strong electron-withdrawing effects, enhancing electrophilic substitution resistance.
    • Higher molar mass and polarity likely improve solubility in polar solvents compared to the ethynyl analog .
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene (CAS: 1138444-91-3)
  • Molecular Formula : C₉H₈ClF₃
  • Molar Mass : 208.45 g/mol
  • Additional fluorine atoms enhance lipophilicity, making this compound more suitable for hydrophobic applications .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile
This compound C₈H₄ClF 154.57 Cl, -C≡CH, F High (sp-hybridized ethynyl)
1-Chloro-3-ethenyl-5-fluorobenzene C₈H₆ClF 156.58 Cl, -CH=CH₂, F Moderate (planar ethenyl)
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone C₉H₆ClF₃O 222.45 Cl, -CF₃, -COCH₃ Low (electron-withdrawing groups)
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene C₉H₈ClF₃ 208.45 Cl, -CF₂CH₃, F, -CH₃ Moderate (steric hindrance)

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The -C≡CH group in the target compound is mildly electron-withdrawing, directing electrophilic substitution to meta/para positions.
    • -CF₃ (in the trifluoromethyl analog) is strongly electron-withdrawing, deactivating the ring and favoring para substitution .
  • Steric Effects :

    • Ethynyl’s linear geometry minimizes steric hindrance, unlike the bulky -CF₂CH₃ or -CH₃ groups in other analogs.

Biological Activity

1-Chloro-3-ethynyl-5-fluorobenzene (CAS No. 1602840-78-7) is an aromatic compound characterized by the presence of a chlorine atom, a fluorine atom, and an ethynyl group attached to a benzene ring. Its unique molecular structure suggests potential biological activities that warrant thorough investigation. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClFC_9H_6ClF. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity, making it suitable for various chemical transformations, including electrophilic aromatic substitution reactions. The ethynyl group increases its potential for conjugation with biomolecules, which may lead to significant biological interactions.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets through electrophilic substitution. The compound's halogen substituents influence its reactivity and stability, enabling selective reactions that can modify cellular functions and biomolecular structures.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that halogenated compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit enzymatic functions. Specifically, this compound demonstrated significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent. The proposed mechanism involves the disruption of lipid membranes, although further research is needed to clarify the specific pathways involved.

Anticancer Properties

Recent investigations into the anticancer potential of halogenated aromatic compounds have highlighted the efficacy of derivatives based on this compound. A study published in the Journal of Medicinal Chemistry reported that synthesized derivatives exhibited selective cytotoxicity against breast cancer cell lines. The structural characteristics of these compounds facilitated enhanced interactions with cancer-related targets, indicating their potential as lead compounds in drug development .

Comparative Analysis

To contextualize the biological activity of this compound, a comparative analysis with related compounds is beneficial:

Compound NameStructure TypeNotable Activity
1-Chloro-3-bromo-5-fluorobenzeneHalogenated AromaticAntimicrobial
1-Fluoro-3-ethenylbenzeneFluorinated AromaticAnticancer
2-Chloro-4-fluorophenolHalogenated PhenolicAnti-inflammatory

This table illustrates that similar halogenated compounds often share antimicrobial and anticancer properties, suggesting a common mechanism related to their structural features.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing various chlorinated and fluorinated compounds, this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study measured minimum inhibitory concentrations (MIC) and found that this compound effectively inhibited bacterial growth at relatively low concentrations.

Case Study 2: Anticancer Activity

Another study focused on the synthesis of derivatives based on this compound, revealing that certain modifications led to improved cytotoxicity against specific cancer cell lines. The research emphasized the importance of structural variations in enhancing biological activity, paving the way for future drug development based on these findings .

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